1,4-Benzodioxin-2-carboxylic acid

概要

説明

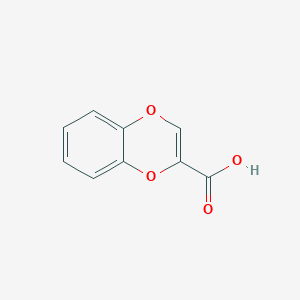

1,4-Benzodioxin-2-carboxylic acid: is an organic compound with the molecular formula C₉H₈O₄. It is a member of the benzodioxin family, which is characterized by a benzene ring fused with a dioxin ring.

準備方法

Synthetic Routes and Reaction Conditions: 1,4-Benzodioxin-2-carboxylic acid can be synthesized through several methods. One common approach involves the lithiation of this compound at the C(3) position, followed by reaction with an electrophile such as ethyl chloroformate . Another method involves the preparation of the starting α,β-unsaturated carboxylic acid from the methyl ester of 1,4-benzodioxan-2-carboxylate through a sequence of reactions including dibromination, debromination, and ester saponification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of efficient catalysts and reaction conditions is crucial to achieve high productivity and cost-effectiveness.

化学反応の分析

Types of Reactions: 1,4-Benzodioxin-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the dioxin ring, to introduce various substituents.

Common Reagents and Conditions:

Lithium diisopropylamide (LDA): Used for lithiation reactions.

Ethyl chloroformate: Used as an electrophile in substitution reactions.

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed:

3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Formed through lithiation and reaction with ethyl chloroformate.

Various oxidized derivatives: Depending on the oxidizing agent used.

科学的研究の応用

1,4-Benzodioxin-2-carboxylic acid has several scientific research applications:

作用機序

The mechanism of action of 1,4-benzodioxin-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the benzodioxin ring can influence the compound’s binding affinity and selectivity towards these targets .

類似化合物との比較

1,4-Benzodioxane-2-carboxylic acid: A closely related compound with similar structural features.

2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid: Another similar compound used as a chiral synthon in the synthesis of therapeutic agents.

Uniqueness: 1,4-Benzodioxin-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings .

生物活性

1,4-Benzodioxin-2-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a benzene ring fused with a dioxane ring. This unique configuration allows for various substitutions that enhance its biological properties. The compound can exist in different stereoisomeric forms, which can influence its biological activity.

Biological Activities

The biological activities of this compound are extensive and include:

- Antimicrobial Activity : Research indicates that derivatives of benzodioxanes exhibit significant antibacterial properties. For instance, Alcaligenes faecalis has been shown to possess amidase activity capable of hydrolyzing this compound, suggesting potential applications in developing antimicrobial agents .

- Anti-inflammatory Effects : Compounds based on the benzodioxane scaffold have demonstrated anti-inflammatory properties. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

- Neuropharmacological Effects : Some derivatives act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), which are crucial in neurological processes. For example, modifications at specific positions on the benzodioxane structure have shown selectivity towards α4β2 nAChR subtypes, indicating potential use in treating neurological disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interactions : The compound's ability to interact with various enzymes plays a crucial role in its biological activity. For instance, engineered lipases can catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, enhancing the production of enantiomerically pure compounds .

- Receptor Modulation : The interaction with nAChRs suggests that benzodioxane derivatives can modulate neurotransmitter release and synaptic plasticity, which are vital for cognitive functions .

Case Studies

Several studies highlight the therapeutic potential of this compound and its derivatives:

- Antimicrobial Study : A study demonstrated that Alcaligenes faecalis could utilize this compound as a substrate for amidase activity. The resulting metabolites showed significant antibacterial effects against various pathogens .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of benzodioxane derivatives revealed their capacity to reduce cytokine production in vitro. These findings suggest their potential application in treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Neuropharmacological Applications : Research into the binding affinities of modified benzodioxanes at nAChR subtypes has led to the identification of compounds with high selectivity for specific receptor types. These compounds may serve as leads for developing new treatments for neurodegenerative diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTKCPXNSAQNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440677 | |

| Record name | 1,4-Benzodioxin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67471-01-6 | |

| Record name | 1,4-Benzodioxin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid?

A1: Both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid serve as valuable chiral synthons in synthesizing various therapeutic agents. These include (S)-doxazosin mesylate, WB 4101, MKC 242, 2,3-dihydro-2-hydroxymethyl-1,4-benzodioxin, and N-[2,4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide. [] The pharmaceutical applications of these agents necessitate the production of these enantiomers in their optically pure forms.

Q2: What is a novel biocatalytic method for obtaining enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid?

A2: Researchers discovered an amidase activity from Alcaligenes faecalis subsp. parafaecalis. This enzyme effectively performs kinetic resolution of 2,3-dihydro-1,4-benzodioxin-2-carboxyamide with an E value exceeding 200. [] This process allows for the production of (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid at high enantiomeric excess (>99% e.e.) after approximately 50% conversion. The remaining amide, exhibiting (S)-configuration and 99% e.e., can be easily separated through a simple aqueous (alkaline)-organic two-phase extraction. This same amidase can also hydrolyze the (S)-amide to the (S)-acid without compromising enantiomeric excess, although at a slower rate.

Q3: What is the identity of the amidase responsible for the biocatalytic activity described?

A3: The amidase exhibiting this activity was identified as indole-3-acetamide hydrolase (IaaH). [] This enzyme typically catalyzes the conversion of indole-3-acetamide (IAM) to indole-3-acetic acid (IAA), a phytohormone belonging to the auxin class. IaaH is widely found in plants and bacteria inhabiting the plant rhizosphere.

Q4: Why does IaaH show significant activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide?

A4: Interestingly, IaaH exhibits substantial activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide, reaching about 65% of its activity with its natural substrate, indole-3-acetamide. [] This notable activity towards an unnatural substrate could be attributed to the structural similarities between IaaH’s natural substrate, indole-3-acetamide, and 2,3-dihydro-1,4-benzodioxin-2-carboxamide. Both compounds share a comparable bicyclic structure, which may explain the enzyme's high affinity for this non-native substrate.

Q5: Have enantiomers of 1,4-benzodioxin derivatives been investigated for their biological activities?

A5: Yes, research has focused on the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, also known as mephendioxan. [] This compound exhibits potent competitive α1A-adrenoreceptor antagonist activity. The (-)-enantiomer of mephendioxan demonstrated significantly higher potency (10-30 times) compared to its (+)-enantiomer across various α1-adrenoreceptor subtypes in both functional and binding assays. [] This highlights the importance of chirality in biological activity and its potential for developing subtype-selective drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。